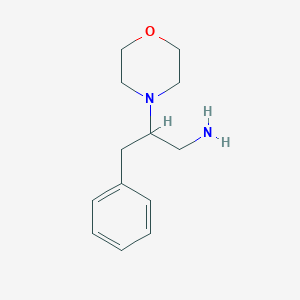

2-Morpholin-4-YL-3-phenylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

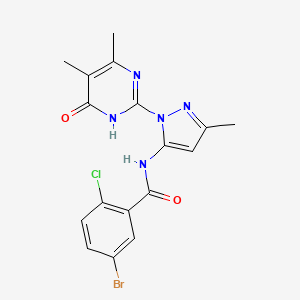

“2-Morpholin-4-YL-3-phenylpropan-1-amine” is an organic compound that belongs to the class of amphetamines and derivatives . It has the empirical formula C7H16N2O and a molecular weight of 144.21 .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of “2-Morpholin-4-YL-3-phenylpropan-1-amine” is based on structures generated from information available in databases. The molecular formula is C13H20N2O and the molecular weight is 220.3107 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Morpholin-4-YL-3-phenylpropan-1-amine” include its molecular formula C13H20N2O and molecular weight 220.3107 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis of α-Bromoacrylic Acid Esters

The compound can be used in the synthesis of α-bromoacrylic acid esters. A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines is proposed . Among the amines, morpholine turned most suitable .

Production of α-Substituted Propionates

Esters of α-halo β-amino acids are multifunctional compounds convenient for further functionalization and production of α-substituted propionates . Replacing their halogen atom with nucleophilic agents allows one to obtain the corresponding azido, amino, acetylthio, arylthio and other derivatives .

Crystal Structure Studies

The compound can be used in crystal structure studies. For instance, the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one has been studied . The morpholine ring adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation .

Parkinson’s Disease Research

Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

Local Anaesthetic Activity

Morpholine derivatives have been linked to local anaesthetic activity. These compounds are part of a new research program concerning the relation between chirality and local anaesthetic activity in the group of fomocaines .

Orientations Futures

Propriétés

IUPAC Name |

2-morpholin-4-yl-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-11-13(15-6-8-16-9-7-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAUJFVSAKTNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholin-4-yl)-3-phenylpropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)

![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)

![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2646974.png)

![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2646989.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2646991.png)